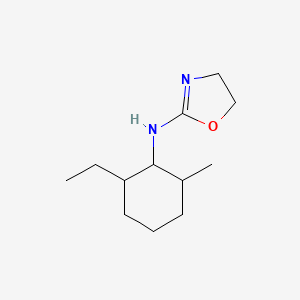
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that belongs to the class of oxazoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with ethyl and methyl groups, and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-ethyl-6-methylcyclohexanone with an appropriate amine and a source of oxazoline. One common method is the condensation reaction between 2-ethyl-6-methylcyclohexanone and 2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxazoline derivatives with additional functional groups.
Reduction: Amine derivatives with reduced oxazoline ring.
Substitution: Substituted oxazoline compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to bind to DNA or proteins, potentially interfering with cellular processes and exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine can be compared with other oxazoline derivatives and cyclohexyl compounds:
Similar Compounds:
Uniqueness:
- The presence of both ethyl and methyl groups on the cyclohexyl ring provides unique steric and electronic properties.
- The oxazoline ring offers versatility in chemical reactions and potential biological activities.
- Its combined structural features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylcyclohexyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H22N2O/c1-3-10-6-4-5-9(2)11(10)14-12-13-7-8-15-12/h9-11H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
YOVBOVGCGOBAKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1NC2=NCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)
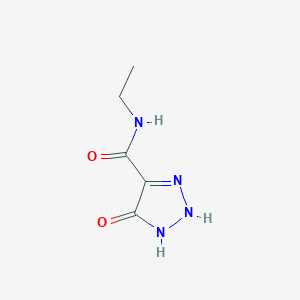
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
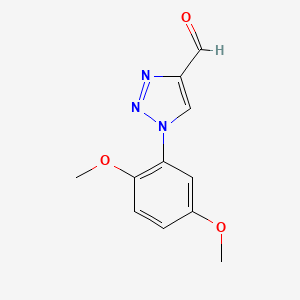
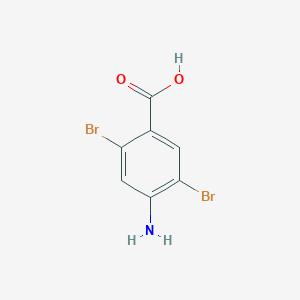
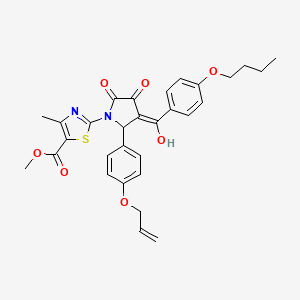
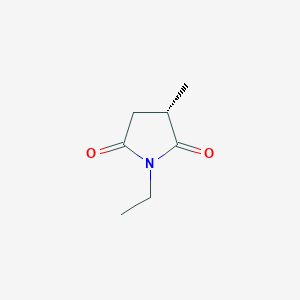
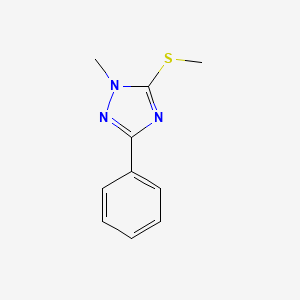
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
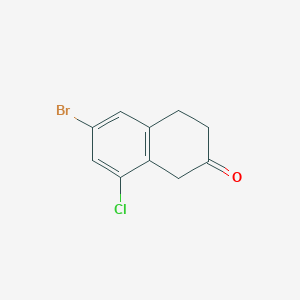
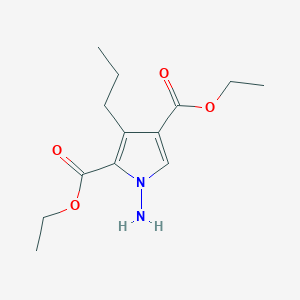
![2-Bromo-5-ethoxybenzo[d]oxazole](/img/structure/B12873360.png)

